Tert-butyl 3-(3-(dimethylamino)acryloyl)pyrrolidine-1-carboxylate
Description
Tert-butyl 3-(3-(dimethylamino)acryloyl)pyrrolidine-1-carboxylate (CAS: 1169973-47-0) is a pyrrolidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a dimethylamino-substituted acryloyl moiety at the 3-position of the pyrrolidine ring.
Properties
Molecular Formula |
C14H24N2O3 |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
tert-butyl 3-[(E)-3-(dimethylamino)prop-2-enoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)16-9-6-11(10-16)12(17)7-8-15(4)5/h7-8,11H,6,9-10H2,1-5H3/b8-7+ |
InChI Key |
CDHKZQDMDJIBAN-BQYQJAHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)/C=C/N(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)C=CN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-(dimethylamino)acryloyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl acrylate in the presence of a base . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods while ensuring proper handling and safety measures .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-(dimethylamino)acryloyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated compounds in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Tert-butyl 3-(3-(dimethylamino)acryloyl)pyrrolidine-1-carboxylate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action for tert-butyl 3-(3-(dimethylamino)acryloyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biochemical effects . The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound is compared to analogous tert-butyl pyrrolidine carboxylates, which differ in substituents at the 3-position:
Key Observations :
- Electronic Properties: The dimethylamino acryloyl group in the target compound introduces electron density, contrasting with electron-withdrawing groups like sulfamoyl (EN300-27692772) or trifluoromethyl (1052713-78-6) in analogs.
- Reactivity : Bromo-substituted derivatives (e.g., ) are tailored for Suzuki-Miyaura couplings, whereas the acryloyl group in the target compound may participate in cycloaddition or nucleophilic addition reactions.
- Chirality: Several analogs (e.g., ) specify stereochemistry, which is critical for biological activity.
Physicochemical Properties
Notable Trends:
- The target compound’s higher molecular weight reflects the bulky acryloyl group compared to smaller substituents like hydroxymethyl.
- Purity data suggest industrial-grade quality (98%) but discontinuation limits current applications .
Biological Activity
Tert-butyl 3-(3-(dimethylamino)acryloyl)pyrrolidine-1-carboxylate, also known by its CAS number 1421314-91-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
- Molecular Formula : C14H24N2O3
- Molecular Weight : 268.35 g/mol
- Appearance : Light yellow solid
- Density : 1.079 g/cm³ (predicted)
- Boiling Point : Approximately 373.7 °C (predicted)
- Acidity Constant (pKa) : 6.50 (predicted)
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with a suitable dimethylamino acrylate derivative. The process may include multiple steps such as protection and deprotection of functional groups to yield the final product with high purity.
Biological Activity
This compound has been investigated for various biological activities, particularly its anti-inflammatory and analgesic properties. The following sections summarize key findings from recent studies.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process:
| Compound | IC50 (μg/mL) | COX Inhibition |
|---|---|---|
| This compound | 71.11 | COX-2 |
| Standard Drug (Diclofenac) | 54.65 | COX-2 |
These results suggest that the compound could serve as a promising candidate for developing anti-inflammatory drugs with potentially fewer side effects compared to traditional NSAIDs.
Analgesic Activity
In addition to its anti-inflammatory properties, this compound has also demonstrated analgesic activity in animal models. The efficacy of the compound was evaluated using various pain models, and it showed comparable results to established analgesics like indomethacin.
Case Studies
Several studies have explored the biological activity of related compounds and their implications:
- Study on Pyrazole Derivatives : A review highlighted the synthesis and evaluation of pyrazole derivatives with similar structures, indicating that modifications can significantly enhance their anti-inflammatory potency .
- Dual Inhibitory Activity : Certain derivatives of pyrrolidine compounds have shown dual inhibition of both COX and leukotriene pathways, suggesting that structural modifications could lead to compounds with broader therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
